2,4,6-Trimethylbenzylamine
Overview
Description
Synthesis Analysis
The synthesis of 2,4,6-Trimethylbenzylamine is not widely documented in the literature. However, it is available for purchase from various chemical suppliers2.
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethylbenzylamine can be represented by the SMILES string NCC1=C(C)C=C(C)C=C1C
3. This indicates that the molecule consists of a benzylamine group with three methyl groups attached to the benzene ring at positions 2, 4, and 63.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2,4,6-Trimethylbenzylamine. It’s important to note that the reactivity of this compound would be influenced by its structure, particularly the presence of the amine and methyl groups4.
Physical And Chemical Properties Analysis
2,4,6-Trimethylbenzylamine is a solid compound5. It has a molecular weight of 149.231. The compound’s density is predicted to be 0.943±0.06 g/cm31. It has a refractive index ranging from 1.536 to 1.538 at 20°C1.
Scientific Research Applications
1. Application in Mass Spectrometry
A study by Shevyrin et al. (2016) explored the mass spectrometric properties of a compound in the NBOMe series, which included 2,4,6-Trimethylbenzylamine. The identification of this compound was achieved using various techniques like gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance spectroscopy. This demonstrates the utility of 2,4,6-Trimethylbenzylamine in the field of mass spectrometry for identifying complex organic compounds.
2. Role in Bromination Reactions
Research by Goodman and Detty (2004) showed the use of selenoxides, including derivatives of 2,4,6-Trimethylbenzylamine, as catalysts in bromination reactions. These catalysts were effective in two-phase systems for brominating various organic substrates, illustrating the chemical's potential in facilitating specific types of chemical transformations.
3. Solid-State Structural Properties
In a study by Pan et al. (2006), the structural properties of derivatives of 2,4,6-Trimoxybenzene, closely related to 2,4,6-Trimethylbenzylamine, were examined. The study used powder X-ray diffraction data and other techniques to determine structural similarities and contrasts within this family of materials. This indicates the significance of 2,4,6-Trimethylbenzylamine derivatives in understanding solid-state structural properties of organic compounds.
4. Application in Metathesis of Terminal Alkynes
Haberlag et al. (2012) conducted research on 2,4,6-Trimethylbenzylidyne complexes demonstrating their efficiency as catalysts for the metathesis of internal and terminal alkynes. This showcases the role of 2,4,6-Trimethylbenzylamine derivatives in catalyzing important reactions in organic synthesis.
5. Synthesis of Dihydroquinazolines
Gruber, Díaz, and Orelli (2018) explored the synthesis of dihydroquinazolines from 2-aminobenzylamine, closely related to 2,4,6-Trimethylbenzylamine. This study is significant for the synthesis of heterocycles, indicating the relevance of similar compounds in medicinal chemistry and drug design.
Safety And Hazards
2,4,6-Trimethylbenzylamine is classified as an Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 compound6. It has hazard statements H301, H315, H319, and H3356. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear7.
Future Directions
The future directions of 2,4,6-Trimethylbenzylamine are not clearly defined in the literature. As a chemical compound, its potential uses and developments would depend on ongoing research and technological advancements in relevant fields.
properties
IUPAC Name |
(2,4,6-trimethylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSRAILDFBJNQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332514 | |
Record name | 2,4,6-Trimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethylbenzylamine | |
CAS RN |
40393-99-5 | |
Record name | 2,4,6-Trimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.